molecular formula C9H9BrO2 B147211 Methyl 2-(3-bromophenyl)acetate CAS No. 150529-73-0

Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211
CAS No.: 150529-73-0
M. Wt: 229.07 g/mol
InChI Key: ULSSGHADTSRELG-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0; Molecular Formula: C₉H₉BrO₂) is an ester derivative featuring a 3-bromophenyl group attached to an acetate backbone. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing bromine substituent, which enhances reactivity and binding specificity in target systems . Commercial specifications confirm a purity ≥98.0% (GC), with applications spanning OR1A1 receptor activation and fungicide development .

Preparation Methods

Fischer Esterification of 3-Bromophenylacetic Acid

A well-established route involves esterifying 3-bromophenylacetic acid with methanol. BenchChem’s method for the ortho isomer (excluded per user request) illustrates this approach:

  • Acid catalysis : Sulfuric acid (0.5–1.0 equiv) in refluxing methanol (6–12 h).

  • Workup : Neutralization, extraction, and distillation yield esters with >95% purity.

Adapting this for the meta isomer would require synthesizing 3-bromophenylacetic acid, potentially via:

  • Friedel-Crafts acylation : Acetyl chloride with 3-bromobenzene under AlCl₃ catalysis.

  • Oxidation : 3-Bromobenzyl chloride to 3-bromophenylacetic acid via KMnO₄.

Alkylation of Methyl 2-(3-Bromophenyl)Acetate

ChemicalBook details a related procedure where this compound undergoes methylation with iodomethane (67% yield) :

  • Base : Sodium hydride (60% in oil) in THF at 50°C.

  • Electrophile : Methyl iodide (2.4 equiv) at 20–40°C.

  • Purification : Column chromatography with heptane/ethyl acetate gradients .

While this targets a propanoate derivative, it confirms the reactivity of meta-brominated esters in alkylation reactions.

Challenges in Regioselectivity and Purification

The patent in highlights difficulties in separating para- and meta-brominated isomers due to similar solubilities. For the target compound, advanced techniques may include:

  • Crystallization : Recrystallization from aqueous methanol reduced 3-bromo impurities from 5.5% to 0.79% in a para-bromo analog .

  • Distillation : Boiling point differences (e.g., 268.6°C for this compound ) enable fractional distillation.

Industrial-Scale Considerations

The patent’s kilogram-scale process offers scalability insights :

  • Solvent ratios : 25 L/kg water for bromination.

  • Temperature control : 25–35°C minimizes decomposition.

  • Batch combining : Merging multiple batches improved efficiency in downstream steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
Methyl 2-(3-bromophenyl)acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Cross-Coupling Reactions:
This compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing biphenyl derivatives. The reaction typically involves the coupling of aryl halides with organometallic reagents, leading to high yields of desired products .

Reaction TypeCatalystYield (%)Conditions
Cross-CouplingPalladium82.3THF, -78°C to room temperature
Nucleophilic SubstitutionStrong BasesVariableVaries by substrate

Medicinal Chemistry

Drug Development:
this compound has been investigated for its potential applications in drug development due to its unique structural features. It has shown promise as a lead compound in the synthesis of novel inhibitors targeting specific enzymes .

Biological Activity:
Research indicates that this compound exhibits antimicrobial properties and can interact with various biological targets. For instance, it has been studied for its effects on polyketide synthase, which is crucial in antibiotic biosynthesis .

Material Science

Polymer Synthesis:
In material science, this compound is explored for its role in developing new polymers and coatings. Its functional groups allow for modifications that enhance the properties of materials used in various applications, including coatings and adhesives .

Fragrance and Flavoring Production:
This compound is also utilized in the production of fragrances and flavorings due to its aromatic characteristics. Its versatility makes it suitable for creating complex scents and flavors in consumer products.

Case Study 1: Antimicrobial Efficacy

A study reported that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL against certain bacterial strains. This highlights its potential as an antimicrobial agent, paving the way for further research into its therapeutic uses.

Case Study 2: Cross-Coupling Reaction Optimization

In a detailed examination of cross-coupling reactions involving this compound, researchers optimized conditions to achieve yields exceeding 80%. The study emphasized the importance of solvent choice and temperature control in maximizing product formation .

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)acetate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the electronic properties of the aromatic ring and the ester group, which influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(3-bromophenyl)acetate

  • Structural Difference : Ethyl ester group instead of methyl.
  • Biological Activity :
    • OR1A1 Activation : Exhibits EC₅₀ = 11.5–24.4 µM, comparable to Methyl 2-(3-bromophenyl)acetate (EC₅₀ = 12.2–25.0 µM), indicating minimal ester chain impact on receptor binding .
    • Synthesis : Both esters serve as intermediates, but ethyl derivatives may offer slight solubility differences due to longer alkyl chains.

Methyl 2-(2-methylphenyl)acetate

  • Structural Difference : 2-methylphenyl substituent (electron-donating) vs. 3-bromophenyl (electron-withdrawing).
  • Biological Activity: OR1A1 Activation: EC₅₀ = 12.2–25.0 µM, nearly identical to this compound, suggesting substituent position (ortho vs. Electronic Effects: The bromine atom in the 3-bromophenyl variant may enhance metabolic stability or receptor interactions in other systems (e.g., tyrosine kinase inhibition) .

4-(3-Bromophenyl)aminoquinazolines

  • Structural Difference: Quinazoline core with 3-bromophenylamino substituent.
  • Biological Activity :
    • EGFR Tyrosine Kinase Inhibition : IC₅₀ = 0.025–0.029 nM, demonstrating exceptional potency attributed to the 3-bromophenyl group’s electron-withdrawing nature and optimal steric fit in the ATP-binding pocket .
    • SAR Insights : Substitution at the phenyl 3-position with bromine maximizes activity, as 2- or 4-substituted analogues show reduced potency .

Chalcone-Based Strobilurin Analogues (e.g., Compound 1l)

  • Structural Difference : Incorporates (E)-3-(3-bromophenyl)acryloyl side chain.
  • Biological Activity :
    • Fungicidal Activity : EC₉₀ = 113.64 µg/mL against Pseudoperoniospora cubensis, outperforming Kresoxim-methyl (EC₉₀ = 154.92 µg/mL). The 3-bromophenyl group enhances binding to fungal targets, likely via hydrophobic interactions .

Data Table: Key Properties and Activities

Compound Molecular Weight Substituent Key Activity/Application EC₅₀/IC₅₀ Reference
This compound 229.07 g/mol 3-Br, methyl ester OR1A1 activation, fungicide intermediate 12.2–25.0 µM
Ethyl 2-(3-bromophenyl)acetate 243.09 g/mol 3-Br, ethyl ester OR1A1 activation 11.5–24.4 µM
Methyl 2-(2-methylphenyl)acetate 164.20 g/mol 2-Me, methyl ester OR1A1 activation 12.2–25.0 µM
4-(3-Bromophenyl)aminoquinazoline 344.18 g/mol 3-Br, quinazoline EGFR tyrosine kinase inhibition 0.025–0.029 nM
Compound 1l (Strobilurin) 441.31 g/mol 3-Br, acryloyl Antifungal activity EC₉₀ = 113.64 µg/mL

Mechanistic Insights and SAR Trends

  • Electron-Withdrawing Effects : The 3-bromophenyl group enhances binding in EGFR inhibitors by stabilizing charge interactions in the ATP-binding pocket .
  • Steric Considerations : Meta-substitution optimizes spatial alignment with target receptors, as seen in quinazolines and histamine H1 agonists .
  • Ester Chain Impact : Methyl vs. ethyl esters show negligible differences in OR1A1 activation but may influence solubility or metabolic stability in vivo .

Biological Activity

Methyl 2-(3-bromophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to an acetate moiety. Its molecular formula is C9H9BrO2C_9H_9BrO_2, with a molecular weight of approximately 229.07 g/mol. The bromine atom enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate that this compound can inhibit the growth of these pathogens, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has also been studied for its anticancer properties. A recent study highlighted its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation . The bromophenyl group is believed to play a crucial role in these interactions, enhancing the compound's efficacy against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition is significant as it affects drug metabolism and pharmacokinetics, potentially leading to increased bioavailability of co-administered drugs.
  • Interaction with Biological Targets : The bromophenyl group allows for interactions with various enzymes and receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways that are critical in diseases like cancer .

Synthesis and Evaluation

A study conducted on the synthesis of this compound demonstrated a yield of 82.3% under optimized conditions using lithium diisopropylamide as a base in an inert atmosphere . The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and anticancer activities.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its unique structural features which confer distinct biological activities:

Compound NameStructure FeaturesUnique Aspects
This compoundBromophenyl group + acetateNotable antimicrobial and anticancer properties
Methyl 2-(4-bromophenyl)acetatePara-substituted bromophenylDifferent substitution pattern affects reactivity
Methyl 2-((3-bromophenyl)thio)acetateThioether + bromophenylPotential interactions with proteins in cancer pathways

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for preparing Methyl 2-(3-bromophenyl)acetate, and how are yields optimized?

Methodological Answer: The most common method involves esterification of 2-(3-bromophenyl)acetic acid (CAS 1878-67-7) using methanol or ethanol with acid catalysts like thionyl chloride (SOCl₂) or sulfuric acid. Key steps include:

  • Dissolving the acid in methanol, adding SOCl₂ dropwise at 0–10°C, followed by reflux (80–85°C) for 2–15 hours .
  • Yields typically exceed 95% when using SOCl₂ due to efficient removal of water via azeotropic distillation .
  • Alternative routes include Dean-Stark traps for water removal in refluxing toluene, achieving similar yields .
    Characterization: Confirm via 1H^1H NMR (δ 3.61 ppm for methoxy protons, 3.70 ppm for methylene protons) and LC-MS ([M+H]+^+ at m/z 229.0/231.0) .

Q. Advanced Synthesis: Handling Contradictory Yield Data

Q. Q2: Why do reported yields for esterification vary (88–98%), and how can researchers address this variability?

Methodological Answer: Discrepancies arise from:

  • Catalyst choice: SOCl₂ gives higher yields (95–98%) compared to H₂SO₄ (88–95%) due to better protonation and activation of the carboxylic acid .
  • Reaction time: Prolonged reflux (15 hours vs. 2 hours) improves conversion but risks side reactions (e.g., transesterification) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or aqueous workup (NaHCO₃ washing) minimizes impurities .
    Recommendation: Optimize using SOCl₂ in methanol with 3-hour reflux, followed by vacuum distillation for >95% purity .

Q. Structural and Analytical Challenges

Q. Q3: How can researchers resolve ambiguities in structural confirmation, particularly distinguishing regioisomers?

Methodological Answer:

  • X-ray crystallography: Resolves regiochemistry (e.g., para vs. meta substitution) but requires single crystals, which are challenging for liquids .
  • Advanced NMR: 13C^{13}C-NMR and 2D techniques (HSQC, COSY) differentiate substitution patterns via coupling constants and carbon shifts. For example, meta-substituted aromatics show distinct splitting in 1H^1H NMR .
  • High-resolution MS (HRMS): Confirms molecular formula (C₉H₉BrO₂, exact mass 228.9754) to rule out impurities .

Q. Mechanistic Insights in Organic Reactions

Q. Q4: What is the mechanistic role of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The bromine atom at the meta position enables palladium-catalyzed coupling with boronic acids. Key considerations:

  • Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures at 60–80°C .
  • Substrate activation: Oxidative addition of Pd(0) to the C-Br bond precedes transmetallation with the boronic acid .
  • Steric effects: The meta-bromo group reduces steric hindrance compared to ortho-substituted analogs, improving coupling efficiency .

Q. Applications in Medicinal Chemistry

Q. Q5: How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

  • Flurbiprofen derivatives: Serves as a precursor for (R)-Flurbiprofen methyl ester, a nonsteroidal anti-inflammatory drug (NSAID) with potential Alzheimer’s applications. React via hydrolysis to the free acid, followed by chiral resolution .
  • Heterocyclic synthesis: Used in pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine scaffolds via condensation with amines (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine) in o-xylene under acidic conditions .

Q. Stability and Storage Considerations

Q. Q6: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to inhibit photodegradation and thermal decomposition .
  • Solvent stability: Dissolve in anhydrous acetonitrile or DMSO for long-term stock solutions (>5 years stability) .
  • Moisture control: Use molecular sieves (3Å) in storage containers to prevent hydrolysis .

Q. Troubleshooting Impurity Formation

Q. Q7: How can researchers mitigate byproducts like diesters or brominated side products during synthesis?

Methodological Answer:

  • Control reaction stoichiometry: Use excess methanol (5:1 molar ratio vs. acid) to favor monoester formation .
  • Low-temperature addition: Add SOCl₂ at 0°C to minimize exothermic side reactions (e.g., dimerization) .
  • Purification: Employ flash chromatography (hexane:ethyl acetate, 4:1) to separate diesters (Rf ~0.9) from the monoester (Rf ~0.6) .

Q. Environmental and Safety Protocols

Q. Q8: What safety measures are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
  • Waste disposal: Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .
  • Emergency response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced Analytical Method Development

Q. Q9: How can researchers validate purity for GMP-compliant synthesis of this compound?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) at 1 mL/min; monitor at 254 nm. Purity ≥98% is achievable with retention time ~8.2 minutes .
  • Residual solvent analysis: GC-MS with headspace sampling detects methanol (<3000 ppm) and SOCl₂ derivatives (e.g., MeCl) .
  • Elemental analysis: Confirm Br content (theoretical 34.8%) via ICP-MS to verify stoichiometry .

Q. Computational Modeling for Reaction Optimization

Q. Q10: How can DFT calculations guide the optimization of this compound in catalytic reactions?

Methodological Answer:

  • Transition state analysis: Model Pd-catalyzed coupling reactions using Gaussian09 with B3LYP/6-31G* basis sets to identify energy barriers for C-Br bond activation .
  • Solvent effects: Use COSMO-RS to predict solubility in THF/water mixtures, optimizing reaction media for cross-coupling .
  • Steric maps: Generate Hirshfeld surfaces (CrystalExplorer) to assess steric hindrance at the meta position, correlating with experimental coupling efficiency .

Properties

IUPAC Name

methyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSGHADTSRELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471755
Record name Methyl 2-(3-bromophenyl)acetate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150529-73-0
Record name Methyl 2-(3-bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150529-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-bromophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-bromo-, methyl ester
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Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (588 μL) was added to a solution of 3-bromophenyl acetic acid (10 g, 46.5 mmol) in methanol (100 mL). The mixture was refluxed for 1.5 h and then cooled to ambient temperature and evaporated under reduced pressure to afford a residue. The residue was redissolved in diethyl ether (500 mL), washed with water (2×100 mL), brine (100 mL), dried (MgSO4) and then evaporated under reduced pressure to afford 3-bromophenyl acetic acid methyl ester (10.65 g). The 3-bromophenyl acetic acid methyl ester was dissolved in toluene (17 mL) then phenyl boronic acid (6.8 g, 55.69 mmol) added, followed by a aqueous solution of sodium carbonate (93 mL, 2M) and tetrakis(triphenylphosphine)palladium (1.6 g, 1.41 mmol). The mixture was stirred overnight then cooled to ambient temperature and an aqueous solution of saturated ammonium chloride (100 mL) added. The mixture was extracted with ethyl acetate (2×200 mL), died (Na2SO4) and evaporated under reduced pressure to afford a residue. Flash chromatography of the residue over silica (200 g) using ethyl acetate:heptane (3:48) as the eluent gave biphenyl-3-yl acetic acid methyl ester, yield 10.5 g, (99%), TLC (single UV spot, Rf=0.24, 10% ethyl acetate in heptane), analytical HPLC Rt=19.55 min, HPLC-MS (single main UV peak with Rt=9.35 min, 227.1 [M+H]+).
Quantity
588 μL
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reactant
Reaction Step One
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10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-bromophenylacetic acid (10000 mg, 46.50 mmol) was dissolved in methanol (200 mL) at room temperature and concentrated hydrochloric acid (4 mL) was added. The resulting solution was heated at 58° C. for 2 h then cooled to room temperature at which time the volatiles were removed in vacuo. The crude material was dissolved in ethyl acetate and the solution was carefully poured into a saturated aqueous sodium bicarbonate solution. The phases were separated and the combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by MPLC (Biotage) with a gradient of 4 to 35%AcOEt/hexanes to give (3-bromo-phenyl)-acetic acid methyl ester as a colorless oil (10250 mg, 96%). GC-MS (MH+230 RT=9.34 min).
Quantity
10000 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromophenylacetic acid (2.0 g, 9.3 mmol) and 4-dimethylamino pyridine (1.1 g, 9.3 mmol) in methanol (20 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (2.1 g, 11 mmol). Reaction stirred for 16 hours at room temperature. The reaction mixture was concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with water, saturated sodium bicarbonate, 1N phosphoric acid, and brine before drying over Na2SO4, filtering, and concentrating under reduced pressure to provide the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 3-bromophenylacetic acid (5.027 g, 23.4 mmol) in MeOH (50 mL) was added thionyl chloride (3.4 mL, 46.8 mmol), and the reaction was stirred at 65° C. for 5 hours. Once no starting material was seen by analytical LCMS, the mixture was concentrated and the residue was partitioned between CH2Cl2 and saturated aqueous NaHCO3. 1N Aqueous NaOH was added to adjust the pH to basic, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were washed with H2O, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
5.027 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Acetyl chloride (0.7 mL, 9.3 mmol) was slowly added to a solution of (3-bromo-phenyl)-acetic acid (20.0 g, 93 mmol) in methanol (500 mL) at 0° C. under nitrogen and the reaction was allowed to warm gradually to room temperature over a period of 5 hours. The solvent was removed in vacuo and the residual oil was redissolved in dichloromethane, dried (sodium sulfate) and concentrated in vacuo to give the title compound as a colourless oil (20.6 g).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-(3-bromophenyl)acetate
Methyl 2-(3-bromophenyl)acetate
Methyl 2-(3-bromophenyl)acetate
Methyl 2-(3-bromophenyl)acetate
Methyl 2-(3-bromophenyl)acetate
Methyl 2-(3-bromophenyl)acetate

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